Rhodopsin Epitope Tag acetate

Description

BenchChem offers high-quality Rhodopsin Epitope Tag acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodopsin Epitope Tag acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

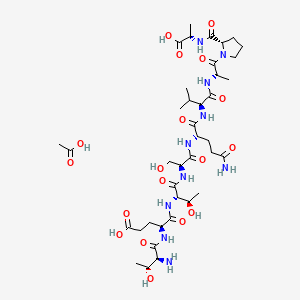

Molecular Formula |

C39H66N10O18 |

|---|---|

Molecular Weight |

963.0 g/mol |

IUPAC Name |

acetic acid;(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H62N10O16.C2H4O2/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49;1-2(3)4/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63);1H3,(H,3,4)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-;/m0./s1 |

InChI Key |

RXPWOEIKUZYALG-YFUSXUARSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Rho1D4 Epitope Tag: A Technical Guide to the Properties and Handling of the TETSQVAPA Peptide

Introduction: Beyond the Sequence – The Utility of the TETSQVAPA Peptide

In the landscape of protein research, the ability to isolate, detect, and characterize proteins of interest with high specificity and purity is paramount. Epitope tagging has emerged as a cornerstone technique, and among the repertoire of available tags, the Rho1D4 tag, with its amino acid sequence TETSQVAPA, offers a unique combination of high affinity and gentle elution conditions, making it particularly advantageous for the study of sensitive proteins, including membrane proteins.[1][2] This technical guide provides an in-depth exploration of the TETSQVAPA peptide, also known as the 1D4-tag, from its fundamental physicochemical properties to detailed protocols for its synthesis, characterization, and application in affinity chromatography. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of the Rho1D4 system in their experimental workflows.

The TETSQVAPA sequence originates from the C-terminus of bovine rhodopsin and is recognized with high specificity by the monoclonal antibody Rho1D4.[3][4] This interaction forms the basis of a powerful immunoaffinity platform for protein purification and detection.[5] Unlike other tagging systems that may require harsh elution conditions, the Rho1D4-tagged protein can be gently displaced from the antibody-coupled resin by competition with the free TETSQVAPA peptide, preserving the native structure and function of the target protein.[6]

This guide will delve into the core properties of the TETSQVAPA peptide itself, providing a comprehensive understanding of its behavior and handling. We will explore its synthesis and purification, the analytical methods to ensure its quality, and the practical considerations for its use as a key reagent in achieving highly pure protein preparations.

Part 1: Core Physicochemical Properties of the TETSQVAPA Peptide

A thorough understanding of the physicochemical properties of the TETSQVAPA peptide is crucial for its effective synthesis, purification, and application. These properties dictate its solubility, charge, and behavior in various chromatographic and experimental conditions.

Summary of Physicochemical Properties

| Property | Value | Method/Source |

| Amino Acid Sequence | Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala | [4] |

| Molecular Weight | 902.9 g/mol | [4] |

| Theoretical Isoelectric Point (pI) | 4.09 | Calculation (IPC 2.0)[7] |

| Grand Average of Hydropathicity (GRAVY) | -0.4 | Calculation (ProtScale)[8][9] |

| Charge at pH 7.0 | -1 | Calculation |

| Form | Typically supplied as a lyophilized powder | [5] |

| Common Counterion | Trifluoroacetate (TFA) or Acetate (CH₃COO⁻) | [10] |

Expert Insights into the Physicochemical Profile

The calculated isoelectric point (pI) of 4.09 indicates that the TETSQVAPA peptide is acidic. This is a critical piece of information for developing purification strategies. At a neutral pH of 7, the peptide will carry a net negative charge, which will influence its interaction with chromatographic media. For instance, in ion-exchange chromatography, an anion-exchange resin would be appropriate for binding the peptide at neutral or slightly basic pH.

The Grand Average of Hydropathicity (GRAVY) score of -0.4 suggests that the TETSQVAPA peptide is slightly hydrophilic.[9] This characteristic is favorable for its use in aqueous buffer systems, as it indicates good solubility in the solutions typically employed for protein purification. The hydrophilic nature of the tag also minimizes the risk of it interfering with the proper folding and function of the target protein to which it is attached.[11]

The counterion associated with the peptide, often acetate or trifluoroacetate, is a result of the purification process, typically reversed-phase high-performance liquid chromatography (RP-HPLC).[10] While trifluoroacetate (TFA) is a common ion-pairing agent that yields excellent chromatographic resolution, residual TFA can be cytotoxic in some cell-based assays.[12] For applications requiring high biological compatibility, converting the peptide to its acetate salt is often recommended. This can be achieved through ion-exchange chromatography or by using acetic acid in the mobile phase during the final purification steps.[10][13]

Part 2: Synthesis and Purification of the TETSQVAPA Peptide

The TETSQVAPA peptide, used for the elution of Rho1D4-tagged proteins, is chemically synthesized. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing short peptides with high purity.[14]

Workflow for Solid-Phase Peptide Synthesis (SPPS) of TETSQVAPA

Caption: Workflow for the synthesis of TETSQVAPA peptide via SPPS.

Detailed Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of TETSQVAPA

This protocol outlines the manual synthesis of the TETSQVAPA peptide using the Fmoc/tBu strategy.

1. Resin Preparation:

- Start with a suitable solid support, such as a pre-loaded Fmoc-Ala-Wang resin. The choice of resin determines the C-terminal functional group (a carboxylic acid in this case).

- Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Iterative Amino Acid Coupling Cycles:

- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF for 20 minutes.

- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

- Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

- Washing: Wash the resin with DMF to remove unreacted reagents.

- Repeat: Repeat these deprotection, washing, and coupling steps for each amino acid in the TETSQVAPA sequence in the reverse order (Pro, Ala, Val, Gln, Ser, Thr, Glu, Thr).

3. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it.

- Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail. A common cocktail for this peptide would be 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[15]

4. Peptide Precipitation and Lyophilization:

- Filter the cleavage mixture to separate the resin.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

- Dry the crude peptide under vacuum and then lyophilize it to obtain a fluffy white powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude TETSQVAPA peptide is purified using RP-HPLC to remove deletion sequences, incompletely deprotected peptides, and other impurities.[16]

1. Column and Solvents:

- Column: A C18 stationary phase is typically used for peptide purification.

- Mobile Phase A: 0.1% TFA or 0.1% acetic acid in water.

- Mobile Phase B: 0.1% TFA or 0.1% acetic acid in acetonitrile.

2. Purification Protocol:

- Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.

- Inject the dissolved peptide onto the C18 column.

- Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 30-60 minutes.

- Monitor the elution profile at 214 nm and 280 nm.

- Collect fractions corresponding to the major peak.

3. Causality in Method Design:

- The choice of a C18 column is based on the hydrophobic interactions between the non-polar stationary phase and the non-polar residues of the peptide.

- The use of an ion-pairing agent like TFA or acetic acid is crucial for obtaining sharp peaks. These agents form ion pairs with the charged groups on the peptide, neutralizing them and enhancing their retention on the non-polar column.[12]

- A gradient elution is necessary to separate peptides with different hydrophobicities. The gradual increase in the organic solvent (acetonitrile) concentration decreases the polarity of the mobile phase, leading to the elution of more hydrophobic peptides.

Part 3: Quality Control and Characterization of TETSQVAPA Peptide

Rigorous characterization is essential to confirm the identity, purity, and integrity of the synthesized TETSQVAPA peptide.

Analytical Techniques for Peptide Characterization

| Technique | Purpose |

| Analytical RP-HPLC | Assess purity and quantify the amount of the desired peptide. |

| Mass Spectrometry (MS) | Confirm the molecular weight and sequence of the peptide.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed structural information and confirm the identity of the peptide.[2] |

Experimental Protocols for Characterization

1. Analytical RP-HPLC:

- Use a C18 analytical column with a faster gradient than the preparative method to assess the purity of the collected fractions.

- The desired fraction should show a single, sharp peak. Purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

2. Mass Spectrometry (MS):

- Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

- Procedure: Infuse the purified peptide solution into the mass spectrometer.

- Expected Result: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the TETSQVAPA peptide (902.9 Da). Tandem MS (MS/MS) can be performed to fragment the peptide and confirm its amino acid sequence by analyzing the resulting fragment ions (b- and y-ions).[17]

Mass Spectrometry Fragmentation of TETSQVAPA

Caption: Fragmentation pattern of TETSQVAPA in tandem MS.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- For a definitive structural confirmation, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed on the purified peptide.[18]

- These experiments provide through-bond and through-space correlations between protons, allowing for the assignment of all proton resonances and confirmation of the amino acid sequence and purity.

Part 4: Handling, Storage, and Application of TETSQVAPA Peptide

Proper handling and storage are critical for maintaining the stability and activity of the TETSQVAPA peptide.

Reconstitution and Storage

1. Reconstitution:

- Before use, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.

- Reconstitute the peptide in a suitable solvent.[19] Given its hydrophilic nature, sterile water or aqueous buffers (e.g., PBS, TBS) are appropriate choices. For peptides that are difficult to dissolve, a small amount of a polar organic solvent like acetonitrile or DMSO can be used initially, followed by the addition of the aqueous buffer.

- Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

2. Storage:

- Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[20][21] When stored correctly, the lyophilized peptide is stable for years.

- In Solution: It is recommended to prepare fresh solutions for each use. If storage in solution is necessary, aliquot the peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.[5][20]

Application in Affinity Purification

The primary application of the TETSQVAPA peptide is the competitive elution of Rho1D4-tagged proteins from an anti-Rho1D4 antibody-coupled affinity resin.

Elution Protocol:

-

After binding the Rho1D4-tagged protein to the affinity resin and washing away unbound proteins, prepare an elution buffer containing the TETSQVAPA peptide.

-

A typical elution buffer consists of 100-200 µM TETSQVAPA peptide in a buffer compatible with the downstream application of the purified protein (e.g., TBS or PBS with a mild detergent if purifying a membrane protein).[22]

-

Incubate the resin with the elution buffer for a defined period (e.g., 30-60 minutes at 4°C) with gentle agitation to allow the free peptide to compete with the tagged protein for binding to the antibody.

-

Collect the eluate containing the purified protein. Multiple elution steps may be necessary for complete recovery.

Causality in Elution Strategy: The principle of competitive elution is based on the law of mass action. By providing a high concentration of the free TETSQVAPA peptide, the equilibrium of the binding reaction between the tagged protein and the antibody is shifted towards dissociation, leading to the release of the protein from the resin. This gentle elution method is a key advantage of the Rho1D4 system, as it avoids the use of harsh conditions like low pH or high salt concentrations that can denature the target protein.

Conclusion

The TETSQVAPA peptide, as the core of the Rho1D4 epitope tagging system, is a powerful tool for the purification and characterization of recombinant proteins. Its well-defined physicochemical properties, coupled with a robust synthesis and purification methodology, ensure a high-quality reagent for reproducible and reliable experimental outcomes. By understanding the principles behind its synthesis, characterization, and application, researchers can effectively harness the capabilities of the Rho1D4 system to advance their scientific discoveries. This guide provides the foundational knowledge and practical protocols to empower scientists in the successful application of the TETSQVAPA peptide in their research endeavors.

References

- Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point for proteins and peptides. Nucleic Acids Research, 49(W1), W289-W293.

-

ResearchGate. (2022). Rho1D4-tag: If you need your protein as pure as possible. Retrieved from [Link]

-

Addgene. (n.d.). Anti-Rho [IPI-1D4] (Antibody #218110). Retrieved from [Link]

-

University of Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

Cube Biotech. (n.d.). Rho1D4-tag - Definition & Data | An Overview. Retrieved from [Link]

-

Innovagen. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

- Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Large-scale database searching using tandem mass spectra: a comparison of SEQUEST and MASCOT. Journal of proteome research, 3(4), 856–858.

- Arnspang, E. C., Giehm, L., & Otzen, D. E. (2010). The role of the Rho1D4 epitope tag in the stability and structure of a membrane protein. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1798(3), 517-525.

- Tyndall, J. D., Nall, T., & Fairlie, D. P. (2005). Proteases universally recognize beta-strands in their active sites. Chemical reviews, 105(3), 973–999.

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

-

Dn Research. (2023). How to Reconstitute Peptides? Retrieved from [Link]

- Molday, R. S., & MacKenzie, D. (1983). Monoclonal antibodies to rhodopsin: characterization, cross-reactivity, and application as structural probes. Biochemistry, 22(3), 653–660.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105–132.

-

Pearson, W. R. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Retrieved from [Link]

- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). A new methodology for synthetic peptides purification and counterion exchange in one step using solid-phase extraction chromatography. Molecules, 19(8), 11546–11561.

- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.

- Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press.

- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601.

- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

JPT. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

- Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature structural biology, 3(10), 842–848.

-

Marek Health. (2023, May 30). How To Reconstitute And Inject Peptides [Video]. YouTube. [Link]

-

Oreate. (2023). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

- Medzihradszky, K. F., & Chalkley, R. J. (2015). Tandem parallel fragmentation of peptides for mass spectrometry. Mass spectrometry reviews, 34(1), 1–21.

-

ResearchGate. (n.d.). Distribution of the protein grand average of hydropathy (GRAVY) score. Retrieved from [Link]

- Apontes, P., Dimova, N., & El-Kased, A. (2022).

-

PepDraw. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2024).

-

NPTEL-NOC IITM. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

-

Oreate AI. (2024). How to Store Lyophilized Peptides. Retrieved from [Link]

-

White, S. H. (2011). Experimentally Determined Hydrophobicity Scales. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydropathy plot analysis of peptide sequences. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Tycko, R. (2007). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology (Clifton, N.J.), 350, 1–25.

- Kozlowski, L. P. (2016). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. Biology direct, 11(1), 55.

-

Broad Institute. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. particlepeptides.com [particlepeptides.com]

- 4. cube-biotech.com [cube-biotech.com]

- 5. peptide.com [peptide.com]

- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteiniq.io [proteiniq.io]

- 8. Expasy - ProtScale [web.expasy.org]

- 9. researchgate.net [researchgate.net]

- 10. lifetein.com [lifetein.com]

- 11. uab.edu [uab.edu]

- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]

- 14. bachem.com [bachem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. hplc.eu [hplc.eu]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. polarispeptides.com [polarispeptides.com]

- 20. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 21. jpt.com [jpt.com]

- 22. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The rho1D4 Epitope Tag – Molecular Characteristics and Applications

Executive Summary

The rho1D4 epitope tag (often abbreviated as 1D4) is a highly specific peptide sequence derived from the C-terminus of bovine rhodopsin.[1][2][3][4] Unlike ubiquitous poly-histidine (His) tags, which rely on charge-based metal affinity, the rho1D4 system utilizes a high-affinity antibody-antigen interaction (

This guide details the molecular weight, physicochemical properties, and experimental workflows for the rho1D4 tag, designed for researchers requiring high-purity isolates of low-abundance proteins.

Part 1: Molecular Characterization

Sequence and Molecular Weight

The canonical rho1D4 tag consists of the last nine amino acids of the bovine rhodopsin C-terminus.[1][2] Accurate molecular weight calculations are critical for mass spectrometry (MS) validation and elution peptide preparation.

Sequence: T-E-T-S-Q-V-A-P-A (Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala)

Table 1: Physicochemical Properties of the rho1D4 Tag

| Property | Value | Notes |

| Amino Acid Count | 9 residues | |

| Molecular Formula | Free peptide | |

| Molecular Weight (Average) | 902.9 Da | Mass of the free elution peptide |

| Monoisotopic Mass | 903.43 Da | For Mass Spectrometry |

| Added Mass to Protein | 884.9 Da | Mass added to a recombinant protein (dehydrated) |

| Isoelectric Point (pI) | ~4.0 | Acidic due to Glutamate (E) residue |

| Net Charge at pH 7.4 | -2 | C-terminus (-1) + Glutamate (-1) |

Critical Note on Mass Spectrometry: When verifying your tagged protein, remember that the tag adds ~885 Da to your protein's mass, not the full 903 Da of the free peptide, due to the loss of a water molecule during peptide bond formation at the fusion site.

Structural Requirements

The rho1D4 antibody (clone 1D4) is chemically distinct from other antibody-based tags (e.g., FLAG, HA) because it strictly requires a free C-terminal carboxylate group for high-affinity binding.[5]

-

Placement: Must be at the extreme C-terminus.

-

Linkers: A short linker (e.g., G-G-S) is recommended between the protein and the tag to prevent steric hindrance, especially for membrane proteins with short C-terminal tails.

-

Modifications: Amidation of the C-terminus reduces affinity by >100-fold.

Part 2: The 1D4 Antibody System & Mechanism

The specificity of the rho1D4 system arises from the monoclonal antibody (mAb) 1D4.[1][4][6][7] This IgG1 antibody binds a complex epitope that includes both the side chains of the peptide and the terminal carboxyl group.

Binding Kinetics

-

Affinity (

): ~20 nM.[2] This is significantly tighter than His/Ni-NTA interactions ( -

Specificity: The sequence is rare in the proteome of non-retinal cells, resulting in exceptionally clean lysates compared to His-tags, which often pull down endogenous host proteins rich in histidine.

Visualization of the Interaction

The following diagram illustrates the interaction logic and the necessity of the C-terminal positioning.

Figure 1: Schematic of the rho1D4 interaction.[1][2][3][4][5][6][7][8] The antibody binds the C-terminal tag, which is later displaced by excess free peptide.[1]

Part 3: Applications in Membrane Protein Biology

The rho1D4 tag is the industry standard for G-Protein Coupled Receptors (GPCRs) , ion channels, and transporters.

Why rho1D4 over His-tag?

| Feature | His-Tag (Poly-His) | rho1D4 Tag |

| Purity | Moderate (Host contaminants common) | Ultra-High (Antibody specificity) |

| Yield | High (High capacity resin) | Moderate (Limited by mAb density) |

| Membrane Protein Stability | Variable (Imidazole can destabilize) | High (Gentle peptide elution) |

| Detergent Compatibility | Sensitive to some reducing agents | Compatible with most non-ionic detergents (DDM, LMNG) |

Solubilization & Purification

Because the rho1D4 antibody is stable in a wide range of detergents (Triton X-100, DDM, DM, CHAPS), it allows researchers to screen solubilization conditions without losing binding capacity.

Part 4: Experimental Protocols

Purification Workflow

This protocol assumes a membrane protein expressed in HEK293 or E. coli cells.

Materials

-

Lysis Buffer: PBS pH 7.4, 1% DDM (or suitable detergent), Protease Inhibitors.

-

Wash Buffer: PBS pH 7.4, 0.05% DDM.

-

Elution Buffer: PBS pH 7.4, 0.05% DDM, 200-500

M rho1D4 peptide . -

Resin: Rho1D4-coupled agarose or magnetic beads.

Step-by-Step Methodology

-

Solubilization: Resuspend cell pellet in Lysis Buffer. Incubate at 4°C for 1-2 hours with gentle rotation to solubilize membrane proteins.

-

Clarification: Centrifuge at >100,000 x g for 30-60 mins to remove insoluble debris. Collect the supernatant.

-

Binding: Equilibrate rho1D4 resin with Wash Buffer. Add supernatant to resin and incubate for 2-4 hours at 4°C (batch binding is preferred for low-abundance proteins).

-

Washing: Load resin into a gravity column. Wash with 10-20 column volumes (CV) of Wash Buffer to remove non-specific binders.

-

Elution:

-

Add 1-2 CV of Elution Buffer (containing excess peptide).

-

Crucial Step: Incubate the resin with the elution buffer for 30-60 minutes at 4°C. This allows the peptide to diffuse into the bead pores and competitively displace the protein.

-

Collect eluate.[1] Repeat 2-3 times.

-

Workflow Diagram

Figure 2: Standard rho1D4 purification workflow emphasizing the competitive peptide elution step.

Part 5: Troubleshooting & Optimization

Low Binding Efficiency

-

Cause: The C-terminus may be buried inside the protein fold or micelle.

-

Solution: Insert a GGSGGS linker between the protein and the TETSQVAPA sequence.

-

Cause: Proteolytic cleavage of the C-terminus.

-

Solution: Ensure protease inhibitors are present immediately upon lysis.

Low Elution Efficiency

-

Cause: Insufficient peptide concentration or incubation time.

-

Solution: Increase peptide concentration to 500

M and incubate for 1 hour. -

Cause: Aggregation of the protein on the column.

-

Solution: Increase detergent concentration or add stabilizing lipids (e.g., CHS) to the buffers.

Detection (Western Blot)

The rho1D4 antibody is excellent for Western Blotting.[4][6][7]

-

Primary Antibody: Mouse anti-rho1D4 (1:1000 - 1:5000 dilution).

-

Blocking: 5% Milk or BSA in TBST.

-

Note: Do not use the elution peptide to block the antibody; it will neutralize the signal.

References

-

Molday, R. S., & MacKenzie, D. (1983). Monoclonal antibodies to rhodopsin: characterization, cross-reactivity, and application as structural probes.[9] Biochemistry, 22(3), 653–660.[9]

-

Cube Biotech. (2025).[2] Rho1D4-tag: If you need your protein as pure as possible. Whitepaper.

-

National Institutes of Health (NIH). (2020). 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins.[4][6] Methods in Molecular Biology.

-

Novus Biologicals. Rhodopsin Antibody (Rho 1D4). Technical Data Sheet.

Sources

- 1. cube-biotech.com [cube-biotech.com]

- 2. researchgate.net [researchgate.net]

- 3. jpt.com [jpt.com]

- 4. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novusbio.com [novusbio.com]

- 6. 1D4: A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins | Springer Nature Experiments [experiments.springernature.com]

- 7. 1D4: a versatile epitope tag for the purification and characterization of expressed membrane and soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genaxxon.com [genaxxon.com]

- 9. addgene.org [addgene.org]

The 1D4 System: A Deep Dive into the High-Affinity Interaction Between the Rhodopsin C-Terminal Tag and its Monoclonal Antibody

Abstract

The 1D4 epitope tag system, comprising the C-terminal nonapeptide of bovine rhodopsin (TETSQVAPA) and the highly specific monoclonal antibody Rho-1D4, represents a cornerstone technology for the detection, purification, and functional analysis of recombinant proteins.[1][2] This guide provides an in-depth technical exploration of the molecular underpinnings of this interaction, offering researchers, scientists, and drug development professionals a comprehensive understanding of its binding mechanism. We will dissect the critical features of the epitope and the antibody, present a framework for its practical application in immunoaffinity chromatography, and discuss the causality behind established protocols, thereby empowering users to leverage this robust system with confidence and precision.

Introduction: The Power of a Specific Handshake

In the intricate world of protein biochemistry, the ability to isolate a single protein from a complex cellular milieu is paramount. The 1D4 system provides an elegant and powerful solution, particularly for challenging targets such as membrane proteins.[3] Its utility stems from the high affinity and specificity of the Rho-1D4 antibody for its cognate epitope, a short, nine-amino-acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin.[1] This interaction is renowned for its robustness, remaining stable in the presence of various mild detergents commonly used to solubilize membrane proteins.[3]

A key advantage of the 1D4 system is the gentle elution of the tagged protein using a competitive peptide, which preserves the native conformation and function of the target protein.[3] This guide will move beyond a simple recitation of protocols to provide a deeper understanding of the "why" behind the "how," enabling researchers to troubleshoot and optimize their experiments effectively.

The Molecular Basis of the 1D4 Interaction: A Tale of an Epitope and a Paratope

The foundation of the 1D4 system's efficacy lies in the precise molecular recognition between the 1D4 epitope and the antigen-binding site (paratope) of the Rho-1D4 antibody.

The 1D4 Epitope: More Than Just a Sequence

The 1D4 epitope is the C-terminal nine amino acid sequence of bovine rhodopsin: Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala-COOH (TETSQVAPA).[1] Extensive studies, including systematic mutagenesis, have revealed several critical features of this epitope that are essential for high-affinity binding to the Rho-1D4 antibody.

A pivotal requirement for this interaction is the presence of a free carboxylate group at the C-terminal alanine .[3] Amidation of this carboxyl group has been shown to reduce the immunoreactivity by over 100-fold, indicating a crucial electrostatic or hydrogen-bonding interaction involving this terminal moiety. This stringent requirement dictates that the 1D4 tag must be placed at the C-terminus of the target protein.

The Rho-1D4 Antibody Paratope: The Missing Piece of the Puzzle

Despite the widespread use of the 1D4 system, the precise three-dimensional structure of the Rho-1D4 antibody's paratope and its complex with the TETSQVAPA peptide has not been publicly deposited in protein structure databases. This absence of a crystal structure means that the specific antibody residues that form the binding pocket and the exact network of non-covalent interactions (hydrogen bonds, van der Waals forces, and hydrophobic interactions) remain to be definitively elucidated. However, based on the high affinity and specificity, it can be inferred that the paratope provides a sterically and electrostatically complementary surface to the 1D4 epitope.

Binding Kinetics: A Quantitative Look at the Interaction

The strength of the 1D4 antibody-epitope interaction can be quantified by its binding kinetics. While extensive primary data is not widely published, the dissociation constant (Kd) is reported to be in the low nanomolar range, indicating a very strong and stable complex.

| Kinetic Parameter | Value | Significance |

| Dissociation Constant (Kd) | ~20 nM[4] | A low Kd value signifies a high binding affinity, meaning the antibody-epitope complex is stable and will not readily dissociate. This is crucial for efficient capture of the tagged protein during purification. |

| Association Rate (kon) | Not available | This parameter would describe the speed at which the antibody binds to the epitope. |

| Dissociation Rate (koff) | Not available | This parameter would describe the speed at which the antibody-epitope complex falls apart. A low koff is characteristic of a stable interaction. |

Table 1: Reported Binding Affinity of the Rho-1D4 Antibody to the 1D4 Epitope.

The lack of readily available on- and off-rates prevents a more detailed kinetic analysis, but the low nanomolar Kd is a strong indicator of the system's robustness for affinity-based applications.

Practical Application: Immunoaffinity Chromatography

One of the most powerful applications of the 1D4 system is in immunoaffinity chromatography for the purification of 1D4-tagged proteins.[2][5] The high affinity and specificity of the interaction, coupled with the gentle elution conditions, make it an ideal choice for obtaining highly pure and functional proteins, especially membrane proteins.[3]

The Logic of a Self-Validating Protocol

A well-designed immunoaffinity protocol using the 1D4 system is inherently self-validating. The high specificity of the antibody ensures that only the protein of interest is captured, and the competitive elution with the 1D4 peptide confirms that the binding is specific to the tag.

Caption: A logical workflow for 1D4 immunoaffinity chromatography, highlighting the specific binding and elution steps that ensure high purity.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the immunoaffinity purification of a 1D4-tagged membrane protein. Optimization of buffer components, detergent concentrations, and incubation times may be necessary for specific target proteins.

Materials:

-

Cell pellet expressing the 1D4-tagged protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% (w/v) DDM)

-

Elution Buffer (Wash Buffer containing 100-200 µM 1D4 peptide - TETSQVAPA)

-

Rho-1D4 antibody-coupled agarose or magnetic beads

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Solubilize the membranes by gentle agitation for 1-2 hours at 4°C.

-

Clarify the lysate by centrifugation at >100,000 x g for 1 hour at 4°C to remove insoluble material.

-

-

Binding:

-

Add the clarified lysate to the pre-equilibrated Rho-1D4 resin.

-

Incubate with gentle end-over-end rotation for 2-4 hours or overnight at 4°C to allow for efficient binding.

-

-

Washing:

-

Pellet the resin by gentle centrifugation or using a magnetic stand.

-

Remove the supernatant (unbound fraction).

-

Wash the resin extensively with Wash Buffer (e.g., 3-5 times with 10 bed volumes of buffer) to remove non-specifically bound proteins.

-

-

Elution:

-

Analysis:

-

Analyze the purified protein by SDS-PAGE and Western blotting using an anti-1D4 antibody to confirm its identity and purity.

-

Caption: A schematic overview of the immunoaffinity chromatography workflow using the 1D4 system.

Conclusion and Future Perspectives

The 1D4 antibody-rhodopsin tag system remains a highly versatile and reliable tool for protein biochemists. Its high affinity, specificity, and the gentle, competitive elution method make it particularly well-suited for the purification of functional proteins, including challenging membrane proteins. While the lack of a high-resolution structure of the antibody-epitope complex currently limits a complete molecular understanding of the interaction, the wealth of empirical data and successful applications underscore its power and utility.

Future structural studies on the Rho-1D4 Fab fragment in complex with the TETSQVAPA peptide would be invaluable. Such a structure would not only provide a definitive picture of the binding mechanism but could also pave the way for the rational engineering of both the antibody and the tag for novel applications with tailored affinities and specificities.

References

- Molday, R. S., & MacKenzie, D. (1985). Inhibition of monoclonal antibody binding and proteolysis by light-induced phosphorylation of rhodopsin. Biochemistry, 24(3), 776–781.

- Molday, L. L., & Molday, R. S. (2014). 1D4: a versatile epitope tag for the purification and characterization of expressed membrane and soluble proteins. In Methods in Molecular Biology (Vol. 1177, pp. 1–15).

-

National Center for Biotechnology Information. (n.d.). 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Anti-Rhodopsin Antibody, CT, last 9 amino acids, clone Rho 1D4. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Rho1d4 Tag (1D4-tag) - Biotin-TETSQVAPA Peptide for affinity purification. Retrieved from [Link]

-

Cube Biotech. (n.d.). Rho1D4-tag - Definition & Data | An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Rho1D4-tag: If you need your protein as pure as possible. Retrieved from [Link]

-

Genaxxon bioscience. (n.d.). Rho1D4 Agarose. Retrieved from [Link]

Sources

- 1. cube-biotech.com [cube-biotech.com]

- 2. 1D4: a versatile epitope tag for the purification and characterization of expressed membrane and soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genaxxon.com [genaxxon.com]

Technical Guide: Stability and Handling of Rhodopsin (1D4) Epitope Tag Acetate in Solution

[1]

Executive Summary

The Rhodopsin 1D4 epitope tag (TETSQVAPA ) is a nine-amino acid peptide derived from the C-terminus of bovine rhodopsin.[1][2][3] It is widely utilized in the purification of membrane proteins and low-abundance targets due to the high specificity and gentle elution characteristics of the Rho1D4 antibody system.

While the 1D4 peptide is inherently more stable than oxidation-prone tags (e.g., those containing Cys or Met), its stability in solution is governed by specific degradation pathways—primarily deamidation and aggregation—that are influenced by the acetate counterion , pH, and storage temperature. This guide defines the critical parameters for maintaining the structural integrity of the 1D4 peptide acetate to ensure reproducible elution efficiency and accurate quantification.

Physicochemical Profile

Understanding the intrinsic properties of the 1D4 peptide is the first step in predicting its behavior in solution.

| Property | Value / Description |

| Sequence | Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala (TETSQVAPA) |

| Molecular Weight | 902.9 Da |

| Isoelectric Point (pI) | ~3.2 (Acidic) |

| Hydrophobicity | Amphipathic: Polar N-terminus (TETSQ), Hydrophobic C-terminus (VAPA) |

| Counterion | Acetate (Replaces the standard TFA salt used in synthesis) |

| UV Extinction Coeff. | Negligible at 280 nm (No Trp/Tyr/Phe).[4] Detect at 205–220 nm (Peptide bond).[4] |

The Acetate Advantage

Synthetic peptides are typically produced as Trifluoroacetate (TFA) salts. However, for the 1D4 tag, the Acetate form is preferred for two reasons:

-

Cellular Toxicity: Acetate is less cytotoxic than TFA, making it safer if the eluted protein is used in downstream cell-based assays.

-

Mass Spectrometry Compatibility: Acetate is a volatile buffer component that suppresses ionization less than TFA in LC-MS applications.

Critical Note: Acetate salts of peptides are weak acid/base systems. Unlike TFA salts which yield highly acidic solutions (pH < 3), 1D4 acetate solutions often reconstitute at pH 4.5–6.0, requiring less aggressive buffering to reach physiological pH.[4]

Stability Matrix and Degradation Mechanisms[5][6]

The 1D4 sequence (TETSQVAPA ) exhibits a unique stability profile compared to other common epitope tags (e.g., FLAG, HA, Myc).[4]

Oxidation (Low Risk)[1]

-

Mechanism: Oxidation typically targets Methionine (Met), Cysteine (Cys), and Tryptophan (Trp).[4][5]

-

1D4 Profile: The 1D4 sequence contains none of these residues. Consequently, it is highly resistant to oxidative degradation, eliminating the need for reducing agents (DTT, TCEP) in the storage buffer solely for peptide protection.

Deamidation (Moderate Risk)[1]

-

Mechanism: The Glutamine (Gln, Q) residue at position 5 is susceptible to deamidation, converting to Glutamic acid (Glu) or iso-Glutamate.[4] This reaction is accelerated at pH > 8.0 and elevated temperatures.

-

Impact: Deamidation alters the charge (neutral Q

negative E) and conformation of the epitope, potentially reducing binding affinity to the Rho1D4 antibody during competitive elution.

Aggregation (Solvent Dependent)[1]

-

Mechanism: The C-terminal motif (VAPA ) is hydrophobic.[4] In high concentrations (>5 mM) or high-salt buffers, intermolecular hydrophobic interactions can lead to soluble aggregates.[4]

-

Mitigation: Maintain stock solutions at neutral pH (7.0–7.4) where the Glutamic acid (Glu2) is deprotonated, providing electrostatic repulsion to prevent aggregation.

Stability Data Summary

| Condition | Stability Estimate | Recommendation |

| Lyophilized (-20°C) | > 2 Years | Keep desiccated.[4] |

| Solution (PBS, 4°C) | 1–2 Weeks | Use for immediate workflows only.[4] |

| Solution (PBS, -20°C) | 3–6 Months | Best Practice. Aliquot to avoid freeze-thaw.[4] |

| Solution (pH > 8.5) | < 24 Hours | Avoid.[4][3] Accelerates deamidation. |

Operational Protocols

Reconstitution and Storage Workflow

The following protocol ensures the preparation of a stable 1D4 peptide stock solution suitable for elution.

Step-by-Step Protocol:

-

Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to reach room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide powder.

-

Solvent Selection:

-

Standard: Dissolve in Phosphate Buffered Saline (PBS), pH 7.4.

-

Alternative: Sterile ddH₂O. Note: If using water, the pH may be slightly acidic due to the acetate counterion. Verify pH.

-

-

Dissolution: Vortex gently. The peptide is generally soluble up to 5–10 mg/mL.

-

pH Adjustment: Measure the pH. If < 6.0, carefully adjust to pH 7.0–7.4 using dilute NaOH. Warning: Do not overshoot pH > 8.0 to avoid deamidation.[6]

-

Aliquoting: Divide the stock solution (typically 5–10 mM) into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store aliquots at -20°C or -80°C.

Competitive Elution Strategy

The 1D4 peptide elutes target proteins by outcompeting the immobilized protein for the antibody binding sites.[1][2][7]

Protocol Recommendations:

-

Concentration: Use a working concentration of 200 µM to 1 mM 1D4 peptide in the elution buffer. A 100-fold molar excess over the antibody binding capacity is standard.

-

Incubation: Incubate the resin with the peptide solution for 1 hour at 4°C or room temperature to allow equilibrium to favor displacement.

-

Efficiency: Elution efficiency can be improved by performing sequential elution steps (e.g., 2 x 1 column volume) rather than a single large volume.[4]

Quality Control & Troubleshooting

To verify the stability of the 1D4 peptide acetate in solution, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

| Issue | Indicator | Root Cause | Solution |

| Loss of Elution Efficiency | Low protein yield | Peptide degradation or aggregation | Check peptide stock age.[4] Prepare fresh buffer.[8][9] Ensure pH is neutral. |

| New Peak (+1 Da) | Mass shift +1 Da | Deamidation (Gln | Check buffer pH. Store at -20°C. Avoid pH > 8.[4][5] |

| Precipitation | Cloudy solution | Aggregation (Hydrophobic) | Ensure pH is not near pI (3.2).[4] Keep pH > 6.[2]0. Reduce concentration. |

| Low Solubility | Particulates | Incorrect pH or high salt | Dissolve in water first, adjust pH, then add buffer concentrate. |

References

-

Cube Biotech. Rho1D4-tag - Definition & Data | An Overview. Retrieved from [Link][4]

-

National Institutes of Health (NIH). 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins. Methods Mol Biol. 2014; 1177: 1–15.[1] Retrieved from [Link]

-

Genaxxon Bioscience. Rho1D4 Agarose Protocol and Data. Retrieved from [Link][4][2]

Sources

- 1. cube-biotech.com [cube-biotech.com]

- 2. genaxxon.com [genaxxon.com]

- 3. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodopsin Epitope Tag | Benchchem [benchchem.com]

- 5. genscript.com [genscript.com]

- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. cube-biotech.com [cube-biotech.com]

Introduction: The Quest for Specificity in Protein Detection

An In-depth Technical Guide to the Rho1D4 Epitope Tag: From Discovery to Application

In the intricate world of molecular biology, the ability to isolate, identify, and characterize specific proteins is paramount. Epitope tagging has emerged as an indispensable tool in this endeavor, allowing researchers to track and purify proteins for which specific antibodies are not available. An epitope tag is a short peptide sequence that is genetically engineered onto a protein of interest. This tag is then recognized by a high-affinity antibody, enabling the detection and purification of the tagged protein.

The ideal epitope tag system possesses several key characteristics: a small, non-intrusive tag, a monoclonal antibody with high affinity and specificity, and gentle elution conditions that preserve the native structure and function of the target protein. The Rho1D4 epitope tag system, born out of studies on the visual pigment rhodopsin, has proven to be a robust and versatile tool that meets these criteria, particularly for challenging applications such as the study of membrane proteins. This guide provides a comprehensive overview of the history, discovery, and practical application of the Rho1D4 epitope tag, offering researchers the insights needed to effectively leverage this powerful technology.

The Genesis of Rho1D4: A Serendipitous Discovery in Vision Research

The story of the Rho1D4 tag begins not in the field of biotechnology, but in the study of vision. In the early 1980s, Dr. Robert S. Molday and his team at the University of British Columbia were engrossed in deciphering the structure and function of rhodopsin, a G-protein coupled receptor (GPCR) crucial for sight. To facilitate their research, they developed a panel of monoclonal antibodies against bovine rhodopsin. Among these was an antibody they named 1D4.

A pivotal discovery was made when the researchers identified the specific epitope recognized by the 1D4 antibody. They found that it bound to the C-terminal nine amino acids of bovine rhodopsin. This short peptide sequence, T-E-T-S-Q-V-A-P-A, became known as the Rho1D4 epitope. The high affinity and specificity of the 1D4 antibody for this epitope laid the foundation for its development as a versatile tool for protein purification and detection.

Biochemical Characteristics and Advantages of the Rho1D4 System

The Rho1D4 system offers several distinct advantages that have contributed to its widespread adoption in the scientific community.

-

High Affinity and Specificity: The monoclonal antibody 1D4 exhibits a high binding affinity for the Rho1D4 tag, typically in the low nanomolar range. This strong interaction allows for efficient capture of the tagged protein even at low expression levels. The specificity of the antibody ensures minimal off-target binding, resulting in highly pure protein preparations.

-

Gentle Elution: The binding between the 1D4 antibody and the Rho1D4 tag is calcium-dependent. This property can be exploited for gentle elution of the tagged protein using a calcium-chelating agent like EDTA, thereby preserving the protein's native conformation and biological activity. Alternatively, elution can be achieved using a competing peptide corresponding to the Rho1D4 sequence.

-

Small and Unobtrusive Tag: The Rho1D4 tag is comprised of only nine amino acids. Its small size minimizes the risk of interfering with the proper folding, trafficking, and function of the protein of interest.

-

Versatility: The Rho1D4 system has been successfully employed in a wide range of applications, including immunoprecipitation, affinity chromatography, Western blotting, and immunofluorescence microscopy. It has proven particularly valuable for the study of membrane proteins, which are notoriously difficult to purify and characterize.

Quantitative Data Summary

| Property | Value | Source |

| Rho1D4 Tag Sequence | Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala (TETSQVAPA) | |

| Antibody Name | 1D4 | |

| Binding Affinity (Kd) | ~4 nM | |

| Elution Method 1 | Competitive elution with Rho1D4 peptide | |

| Elution Method 2 | EDTA (calcium chelation) |

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for common applications of the Rho1D4 epitope tag system.

Construct Design and Expression of Rho1D4-Tagged Proteins

The first step in utilizing the Rho1D4 system is to generate a fusion construct containing the gene of interest and the Rho1D4 coding sequence.

Workflow for Generating a Rho1D4-Tagged Expression Vector

Caption: Workflow for generating a Rho1D4-tagged expression vector.

Protocol:

-

Primer Design: Design PCR primers to amplify the gene of interest. The reverse primer should incorporate the nucleotide sequence encoding the Rho1D4 tag (5'-ACY GAA ACC AGC CAG GTT GCT CCT GCT-3') immediately before the stop codon. Ensure the primers contain appropriate restriction sites for cloning into the desired expression vector.

-

PCR Amplification: Perform PCR to amplify the gene of interest with the C-terminal Rho1D4 tag.

-

Vector and Insert Preparation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Purify the digested DNA fragments.

-

Ligation: Ligate the digested insert into the prepared expression vector.

-

Transformation: Transform the ligation mixture into competent E. coli cells for plasmid amplification.

-

Verification: Isolate the plasmid DNA and verify the correct insertion and sequence of the Rho1D4 tag by Sanger sequencing.

-

Transfection and Expression: Transfect the verified construct into the appropriate host cells (e.g., mammalian cells, insect cells) for protein expression.

Immunoprecipitation of Rho1D4-Tagged Proteins

Immunoprecipitation (IP) is a common technique used to isolate a specific protein from a complex mixture, such as a cell lysate.

Diagram of the Rho1D4 Immunoprecipitation Workflow

Caption: Diagram of the Rho1D4 Immunoprecipitation Workflow.

Protocol:

-

Cell Lysis: Harvest cells expressing the Rho1D4-tagged protein and lyse them in a suitable buffer containing protease inhibitors.

-

Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

-

Bead Preparation: Prepare agarose or magnetic beads coupled with the 1D4 antibody. Wash the beads with lysis buffer.

-

Immunocapture: Add the clarified lysate to the prepared beads and incubate with gentle rotation to allow the Rho1D4-tagged protein to bind to the antibody.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution:

-

Peptide Elution: Add an excess of a competing Rho1D4 peptide to the beads to displace the tagged protein.

-

EDTA Elution: If the binding is calcium-dependent, add a buffer containing EDTA to chelate the calcium and release the tagged protein.

-

-

Analysis: Collect the eluate containing the purified protein for downstream analysis, such as SDS-PAGE and Western blotting.

Conclusion: A Legacy of Precision in Protein Research

The Rho1D4 epitope tag, with its origins in the fundamental study of vision, stands as a testament to the unexpected yet profound applications that can arise from basic research. Its high affinity, specificity, and gentle elution characteristics have made it an invaluable tool for protein biochemists, particularly in the challenging field of membrane protein research. By understanding the history of its discovery and the principles behind its application, researchers can continue to leverage the power of the Rho1D4 system to unravel the complexities of the proteome.

References

-

MacKenzie, D., Arendt, A., Hargrave, P., McDowell, J. H., & Molday, R. S. (1984). Localization of the C-terminus of bovine rhodopsin using a site-specific monoclonal antibody. Biochemistry, 23(26), 6544–6549. [Link]

-

Molday, R. S., & MacKenzie, D. (1983). Monoclonal antibodies to rhodopsin: characterization, cross-reactivity, and application to the purification of cone photopigments. Biochemistry, 22(3), 653–660. [Link]

-

Oprian, D. D., Molday, R. S., Kaufman, R. J., & Khorana, H. G. (1987). Expression of a synthetic bovine rhodopsin gene in monkey kidney cells. Proceedings of the National Academy of Sciences, 84(24), 8874–8878. [Link]

The Rho1D4 System vs. Native Rhodopsin: A Technical Guide to Molecular Distinctions and Applications

Executive Summary

This guide delineates the critical technical distinctions between the Rho1D4 epitope tag and its biological progenitor, full-length bovine Rhodopsin .[1] While they share an identical amino acid sequence at the C-terminus, their roles in research are diametrically opposed: one is a passive, high-specificity tool for membrane protein purification, while the other is a dynamic G-Protein Coupled Receptor (GPCR) governed by complex regulatory phosphorylation.[2]

Part 1: Molecular Architecture

The confusion between "Rho1D4" and "Rhodopsin" stems from a part-to-whole relationship.[2] The Rho1D4 tag is a synthetic peptide derived exclusively from the extreme C-terminus of the native protein.

Sequence Definition

-

Rho1D4 Tag Sequence: TETSQVAPA (Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala)[2]

-

Molecular Weight (Tag only): ~0.9 kDa[2]

-

Binding Epitope: The monoclonal antibody (mAb 1D4) requires the free carboxyl group at the C-terminus for high-affinity binding. Consequently, this tag must be placed at the C-terminus of the target protein to function effectively.

The Biological Source: Bovine Rhodopsin[1][3][4][5][6][7]

-

Full Protein: ~40 kDa, 348 amino acids.[2]

-

Structure: A prototypical Class A GPCR with 7 transmembrane (TM) helices.

-

Native Context: The TETSQVAPA sequence comprises residues 340–348 of the cytoplasmic tail. In the native retina, this tail is not merely a handle; it is a regulatory switch.

Part 2: Comparative Analysis (Native vs. Engineered)

The following diagram illustrates the structural divergence between the native protein and a recombinant target utilizing the tag.

Figure 1: Structural comparison.[2] The Red node indicates the shared epitope. In Native Rhodopsin, this tail is subject to phosphorylation by GRK1. In the Engineered Target, it serves solely as an affinity handle.

Functional Differences Table

| Feature | Rho1D4 Tag (Engineered) | Full-Length Rhodopsin (Native) |

| Primary Function | Affinity purification & Immunodetection | Phototransduction (Light sensing) |

| Location | Fused to C-terminus of any target protein | Rod Outer Segments (Retina) |

| Interaction Partner | mAb 1D4 (Antibody) | Transducin ( |

| Regulatory State | Passive (Static) | Dynamic (Phosphorylated at Ser/Thr) |

| Detergent Sensitivity | High tolerance (ideal for membrane proteins) | Requires specific detergents (e.g., DDM) to maintain stability |

Part 3: The Rho1D4 Purification System[6]

The Rho1D4 system is superior to His-tags for membrane proteins because it offers higher specificity (fewer contaminants) and allows for gentle, competitive elution.

Mechanism of Action

The purification relies on the interaction between the TETSQVAPA tag and the Rho1D4 monoclonal antibody immobilized on a resin (Sepharose or Magnetic Beads).

-

Affinity (

): High affinity (low nM range). -

Elution: Competitive displacement using excess synthetic Rho1D4 peptide.[2] This avoids low pH or imidazole, which often destabilize complex membrane proteins.

Experimental Workflow

The following Graphviz diagram details the purification logic, emphasizing the critical "Competitive Elution" step.

Figure 2: Purification workflow. The critical step is the addition of excess peptide (Green), which out-competes the target protein for the antibody binding sites, releasing the protein gently.

Part 4: Detailed Protocol & Expert Insights

Standard Purification Protocol (Membrane Proteins)

Reagents Required:

-

Lysis Buffer: PBS, 1% DDM (n-Dodecyl-β-D-Maltoside), Protease Inhibitors.[2]

-

Wash Buffer: PBS, 0.03% DDM.[2]

-

Elution Buffer: PBS, 0.03% DDM, 200–500 µM Rho1D4 Peptide .

Step-by-Step Methodology:

-

Solubilization: Lyse cells expressing the C-terminally tagged protein. Solubilize membranes using 1-2% DDM for 1 hour at 4°C.

-

Clarification: Centrifuge at >100,000 x g for 30 mins to remove insoluble debris.

-

Binding: Incubate the supernatant with Rho1D4-coupled agarose beads for 2–4 hours at 4°C. Expert Note: Batch binding is preferred over column binding for low-abundance membrane proteins to maximize contact time.[2]

-

Washing: Wash the beads with 10–20 column volumes (CV) of Wash Buffer.

-

Elution: Add 2 CV of Elution Buffer containing the competing peptide. Incubate for 1 hour at 4°C (or room temperature for 15 mins if stable) to allow peptide diffusion and displacement. Collect the eluate.

Self-Validating Systems (E-E-A-T)

To ensure scientific integrity, you must validate that your purification is specific.[2]

-

The "Western Blot" Check: Use the Rho1D4 antibody for both purification and detection.[3][4][5][6] If you see multiple bands in the elution fraction on a Western Blot, it suggests proteolysis of your target (since the tag is C-terminal, N-terminal degradation products will still be detected).

-

The "Peptide Block" Control: In immunofluorescence or Western blotting, pre-incubating the antibody with the elution peptide should abolish the signal. If signal remains, it is non-specific background.

Causality and Pitfalls

-

Steric Hindrance: Because the mAb 1D4 is a large molecule (~150 kDa), placing the tag close to the membrane surface without a linker (e.g., GGGS) can prevent binding.

-

Native Interference: Do not use the Rho1D4 tag if you are expressing your protein in retinal tissue or cell lines that endogenously express Rhodopsin (e.g., Y79 retinoblastoma cells). The antibody will cross-react with the native protein.

References

-

Molday, R. S., & MacKenzie, D. (1983). Monoclonal antibodies to rhodopsin: characterization, cross-reactivity, and application as structural probes.[2][7] Biochemistry.

-

Cube Biotech. (n.d.).[8] Rho1D4-tag: Definition, Sequence & Data.[2][9][10] Cube Biotech Technical Guides.

-

National Institutes of Health (NIH). (2014). 1D4: A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins.[3][4][6] Methods in Molecular Biology.

-

Palczewski, K., et al. (2000).[2] Crystal structure of rhodopsin: A G protein-coupled receptor.[2] Science. [2]

-

UniProt Consortium. (2024). RHO - Rhodopsin - Bos taurus (Bovine).[2][11][9][10] UniProtKB.[2]

Sources

- 1. cube-biotech.com [cube-biotech.com]

- 2. uniprot.org [uniprot.org]

- 3. 1D4 – A Versatile Epitope Tag for the Purification and Characterization of Expressed Membrane and Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1D4: a versatile epitope tag for the purification and characterization of expressed membrane and soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cube-biotech.com [cube-biotech.com]

- 6. researchgate.net [researchgate.net]

- 7. addgene.org [addgene.org]

- 8. researchgate.net [researchgate.net]

- 9. genaxxon.com [genaxxon.com]

- 10. jpt.com [jpt.com]

- 11. The partial primary structure of bovine rhodopsin and its topography in the retinal rod cell disc membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amino Acid Composition of Rhodopsin Epitope Tag Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Rhodopsin epitope tag, commonly known as the Rho-tag or 1D4-tag, is a nine-amino-acid peptide derived from the C-terminus of bovine rhodopsin. Its high specificity for the monoclonal antibody 1D4 has made it an invaluable tool for the detection, purification, and characterization of recombinant proteins, particularly membrane proteins. This guide provides a comprehensive analysis of the amino acid composition of the Rhodopsin epitope tag, with a special focus on its acetate salt form. We will delve into the physicochemical properties of its constituent amino acids, the rationale behind its sequence, and the critical role of the counter-ion in experimental applications. Furthermore, this guide will furnish detailed, field-proven protocols for the synthesis, purification, and rigorous quality control of the Rho-tag peptide, ensuring a self-validating system for its production and use.

The Genesis and Utility of the Rhodopsin Epitope Tag

The Rhodopsin epitope tag is a short peptide with the amino acid sequence Threonine-Glutamic acid-Threonine-Serine-Glutamine-Valine-Ala-Proline-Ala (TETSQVAPA). This sequence corresponds to the C-terminal nine amino acids of bovine rhodopsin, a G-protein coupled receptor crucial for vision. The discovery that this short sequence is recognized with high affinity and specificity by the monoclonal antibody 1D4 has led to its widespread adoption as a versatile tool in molecular biology and drug discovery.

The utility of the Rho-tag is particularly pronounced in the study of membrane proteins, which are notoriously difficult to purify and characterize. The high-affinity interaction between the Rho-tag and the 1D4 antibody allows for efficient immunoaffinity chromatography, enabling the purification of even low-abundance membrane proteins under gentle elution conditions that preserve their native conformation and function. This is a significant advantage over other purification systems that may require harsh elution conditions, such as changes in pH, which can denature the target protein.

A critical requirement for the high-affinity binding of the 1D4 antibody is a free carboxylate group at the C-terminus of the epitope. Amidation of this carboxyl group has been shown to reduce immunoreactivity by over 100-fold. Consequently, the Rho-tag must be located at the C-terminus of a protein of interest for effective recognition.

Deconstructing the Rhodopsin Epitope Tag: An Amino Acid Perspective

The functionality of the Rho-tag is intrinsically linked to the physicochemical properties of its nine constituent amino acids. The specific sequence of these amino acids creates a unique chemical landscape that is recognized by the 1D4 antibody.

Physicochemical Properties of Constituent Amino Acids

The following table summarizes the key physicochemical properties of the amino acids that constitute the Rhodopsin epitope tag. Understanding these properties is crucial for comprehending the behavior of the peptide in various experimental contexts, from its synthesis to its interaction with the 1D4 antibody.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da) | Residue Weight (Da) | pKa (α-COOH) | pKa (α-NH3+) | pKx (Side Chain) | pI (Isoelectric Point) | Hydropathy |

| Threonine | Thr | T | 119.12 | 101.11 | 2.09 | 9.10 | ~13 | 5.60 | Hydrophilic |

| Glutamic Acid | Glu | E | 147.13 | 129.12 | 2.19 | 9.67 | 4.25 | 3.22 | Hydrophilic |

| Serine | Ser | S | 105.09 | 87.08 | 2.21 | 9.15 | ~13 | 5.68 | Hydrophilic |

| Glutamine | Gln | Q | 146.15 | 128.13 | 2.17 | 9.13 | - | 5.65 | Hydrophilic |

| Valine | Val | V | 117.15 | 99.13 | 2.32 | 9.62 | - | 5.96 | Hydrophobic |

| Alanine | Ala | A | 89.09 | 71.08 | 2.34 | 9.69 | - | 6.00 | Hydrophobic |

| Proline | Pro | P | 115.13 | 97.12 | 1.99 | 10.60 | - | 6.30 | Hydrophobic |

Data compiled from various sources.

The Significance of the Amino Acid Sequence

The sequence TETSQVAPA presents a mix of hydrophilic (Thr, Glu, Ser, Gln) and hydrophobic (Val, Ala, Pro) residues. This amphipathic nature is likely crucial for the specific folding of the epitope and its presentation to the 1D4 antibody. While the precise structural basis of the interaction is complex, studies involving alanine scanning mutagenesis have shed light on the contribution of individual residues to the binding affinity. The presence of polar and charged residues facilitates solubility in aqueous buffers, while the hydrophobic residues may be involved in direct contacts within the antibody's binding pocket. The proline residue introduces a conformational rigidity that can be critical for maintaining the correct backbone structure for antibody recognition.

The Critical Role of the Counter-Ion: Acetate vs. Trifluoroacetate (TFA)

Synthetic peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC), a process that often utilizes trifluoroacetic acid (TFA) as an ion-pairing agent to improve separation and peak shape. Consequently, the final lyophilized peptide is often supplied as a TFA salt.

While suitable for many applications, the presence of residual TFA can be problematic in sensitive biological assays. TFA has been reported to inhibit cell growth and alter cellular responses, even at low concentrations. For in vivo studies or cell-based assays, it is often desirable to exchange the TFA counter-ion for a more biocompatible one, such as acetate.

Acetate is a physiologically relevant ion and is generally considered to be more compatible with biological systems. The process of exchanging TFA for acetate is a critical post-synthesis modification for many applications of the Rhodopsin epitope tag.

A Self-Validating System: Synthesis, Purification, and Quality Control of Rhodopsin Epitope Tag Acetate

To ensure the reliability and reproducibility of experiments utilizing the Rhodopsin epitope tag, a robust system for its synthesis, purification, and quality control is paramount. The following sections provide detailed, field-proven protocols that constitute a self-validating workflow.

Solid-Phase Peptide Synthesis (SPPS) of the TETSQVAPA Peptide

The Rhodopsin epitope tag is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for TETSQVAPA.

Experimental Protocol: Fmoc SPPS of TETSQVAPA

-

Resin Selection and Preparation:

-

Start with a pre-loaded Wang or Rink Amide resin with the C-terminal Alanine. If starting with an unloaded resin, the first amino acid (Alanine) is coupled to the resin.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

-

Amino Acid Coupling Cycle (repeated for each amino acid):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers such as triisopropylsilane (TIS) and water to remove the peptide from the resin and cleave the side-chain protecting groups.

-

Incubate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Lyophilization:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet under vacuum and then lyophilize to obtain a white powder. This product is the TFA salt of the TETSQVAPA peptide.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is purified using preparative RP-HPLC to isolate the desired full-length product from deletion sequences and other impurities.

Caption: RP-HPLC Purification Workflow for TETSQVAPA Peptide.

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal volume of a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

-

Chromatographic Conditions:

-

Column: A preparative C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a defined period (e.g., 5% to 65% B over 30 minutes). The optimal gradient should be determined empirically using analytical HPLC first.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length TETSQVAPA peptide.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.

Counter-Ion Exchange from TFA to Acetate

For applications requiring a biocompatible counter

Methodological & Application

Application Note: Protocol for Competitive Elution of Rhodopsin-Tagged Proteins

Abstract

This guide provides a comprehensive protocol for the immunoaffinity purification of proteins tagged with the C-terminal Rhodopsin (Rho) epitope, utilizing a gentle and highly specific competitive elution strategy. By employing a synthetic peptide corresponding to the Rho epitope (1D4 tag), this method allows for the recovery of the target protein and its interacting partners in their native, functionally active state. We will delve into the mechanistic principles, provide a detailed, step-by-step workflow, and offer insights into optimization and troubleshooting to ensure high-purity yields for downstream applications in structural biology, functional assays, and proteomics.

Introduction: The Rhodopsin Tag System

In the landscape of protein purification, epitope tagging is a cornerstone technology that provides a universal handle for the capture and isolation of recombinant proteins.[1] The Rhodopsin (Rho) tag, specifically the 9-amino acid sequence (TETSQVAPA) derived from the C-terminus of bovine rhodopsin, is a highly versatile and specific epitope.[2][3][4][5] This tag is recognized with high affinity by the monoclonal antibody Rho1D4.[3]

Several features make the Rho-tag system particularly advantageous:

-

High Specificity: The Rho1D4 antibody exhibits minimal cross-reactivity, reducing the co-purification of non-specific contaminants.[3]

-

Suitability for Membrane Proteins: The antibody-epitope interaction is robust and remains stable in the presence of various non-ionic detergents required to solubilize membrane proteins.[3]

-

Gentle Elution Conditions: The system is amenable to competitive elution, which preserves the structural integrity and biological activity of the purified protein and its complexes.[6]

A critical consideration for this system is that the Rho tag must be located at the C-terminus of the protein of interest, as the Rho1D4 antibody requires a free carboxyl group for optimal, high-affinity binding.[7]

The Principle of Competitive Elution

Affinity purification relies on the reversible, specific interaction between a target protein and a ligand immobilized on a solid support.[8] While various methods can be used to disrupt this interaction for elution—such as altering pH or increasing ionic strength—these can often lead to protein denaturation.[9][10]